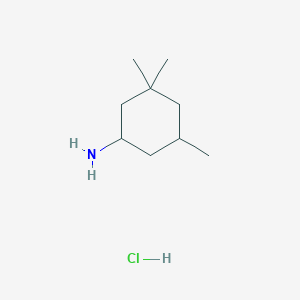
3,3,5-Trimethylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride is a chiral amine compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which include a cyclohexane ring substituted with three methyl groups and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride typically involves the asymmetric hydroboration of substituted cyclopentadienes. One common method includes the pyrolysis of dicyclopentadiene to form cyclopentadiene, followed by hydroboration using di-3-pinanylborane. This process yields the desired chiral amine with high optical purity .
Industrial Production Methods
Industrial production of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride often involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-(+)-Verbenone: A related compound with similar structural features but different functional groups.
(1R,5R)-5-epi-sweroside: Another chiral compound with distinct biological activities.
Bicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but varying substituents
Uniqueness
(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its high optical purity and chiral nature make it a valuable tool in asymmetric synthesis and pharmaceutical development.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
3,3,5-trimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-8(10)6-9(2,3)5-7;/h7-8H,4-6,10H2,1-3H3;1H |
InChI Key |
AMNVFWPEDHNYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


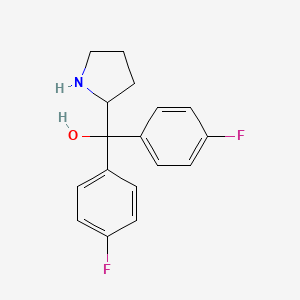
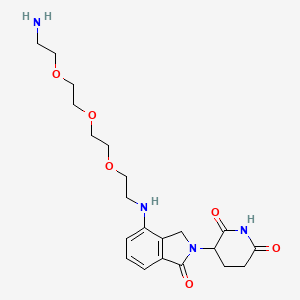

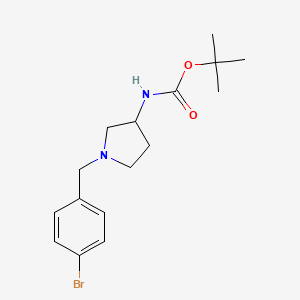
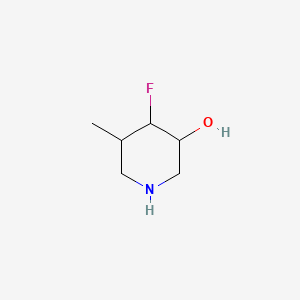
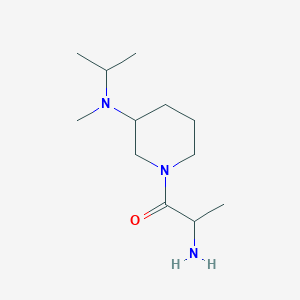
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
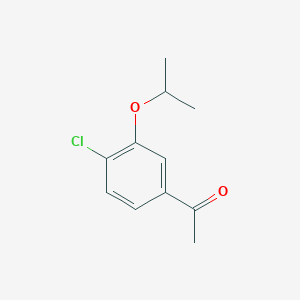
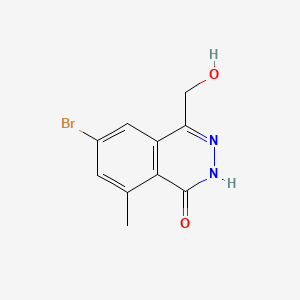
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
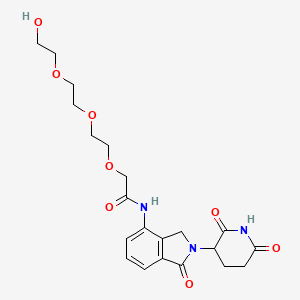

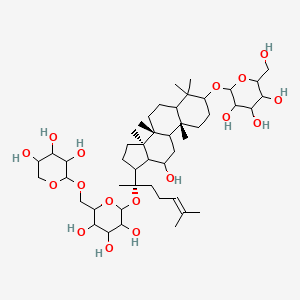
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
